(2R)-2,3-dihydro-1H-indol-2-ylmethanol
Overview
Description
“(2R)-2,3-dihydro-1H-indol-2-ylmethanol”, also known as 2R-Indol-2-ylmethanol, is an important organic compound with a wide range of applications in scientific research. It has a CAS Number of 77122-21-5 .
Molecular Structure Analysis
The molecular formula of “(2R)-2,3-dihydro-1H-indol-2-ylmethanol” is C9H11NO . The InChI code is 1S/C9H11NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-4,8,10-11H,5-6H2/t8-/m1/s1 .Chemical Reactions Analysis
The specific chemical reactions involving “(2R)-2,3-dihydro-1H-indol-2-ylmethanol” are not detailed in the search results. More specific information might be available in specialized chemical databases or literature .Physical And Chemical Properties Analysis
“(2R)-2,3-dihydro-1H-indol-2-ylmethanol” has a molecular weight of 149.19 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 149.084063974 g/mol . The topological polar surface area is 32.3 Ų . It has 11 heavy atoms . The compound is a white to yellow solid at room temperature .Scientific Research Applications
Chemical Reactions and Structural Properties :
- Indol-2-ylmethanols like (2R)-2,3-dihydro-1H-indol-2-ylmethanol are involved in acid-catalysed reactions, leading to various chemical structures. For instance, 1-substituted indol-3-yl and indol-2-yl disubstituted methanols can react to form diindol-3-ylmethanes or indolo[3,2-b]carbazoles under different conditions. These reactions have been studied for their potential applications in synthetic chemistry and material science (Santoso, Kumar, & Black, 2009).
- Indolylmethanols, including (2R)-2,3-dihydro-1H-indol-2-ylmethanol, are used as reactants in catalytic asymmetric reactions. They have shown potential in the enantioselective construction of indole-containing frameworks, which are significant in the development of pharmaceuticals and agrochemicals (Mei & Shi, 2017).
Antitumor and Anticancer Applications :
- Certain indol-2-ylmethanol derivatives have shown promising antitumor activity. For example, 3-[2-(3,5-diaryl-4,5-dihydropyrazol-1-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]-2,3-dihydro-1H-indol-2-ones exhibited significant anticancer activity on various cancer cell lines, including leukemia, melanoma, and lung cancer (Havrylyuk, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2012).
- Derivatives of di(indol-3-yl)methane, which include compounds structurally related to (2R)-2,3-dihydro-1H-indol-2-ylmethanol, have been investigated for their enhanced growth inhibition and apoptosis induction in various cancer cell lines, showcasing their potential in cancer therapy (Ahmad, Dandawate, Schruefer, Padhye, Sarkar, Schobert, & Biersack, 2019).
Catalytic and Synthetic Applications :
- Gold(I)-catalyzed rearrangement of certain compounds involving indole derivatives leads to the efficient synthesis of benzo[b]thiophenes, dibenzothiophenes, dibenzofurans, and indole derivatives. This showcases the role of indole-related compounds in facilitating novel synthetic pathways (Hashmi, Yang, & Rominger, 2012).
Mechanism of Action
The mechanism of action of “(2R)-2,3-dihydro-1H-indol-2-ylmethanol” is not specified in the search results. This could be due to the compound’s broad applications in scientific research.
Safety and Hazards
properties
IUPAC Name |
[(2R)-2,3-dihydro-1H-indol-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-4,8,10-11H,5-6H2/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPOFAKYHPAXNP-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC2=CC=CC=C21)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.